molecular formula C12H14BrNO3 B2677811 Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate CAS No. 799767-82-1

Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B2677811
CAS No.: 799767-82-1
M. Wt: 300.152
InChI Key: VAZVNQCDCZKURA-UHFFFAOYSA-N
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Description

Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H14BrNO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate typically involves the bromination of a pyrrolidine derivative followed by esterification. One common method includes the following steps:

    Bromination: A pyrrolidine derivative is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to yield the brominated intermediate.

    Esterification: The brominated intermediate is then reacted with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated under reflux conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which then exerts its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-chloro-4-hydroxypyrrolidine-1-carboxylate
  • Benzyl 3-iodo-4-hydroxypyrrolidine-1-carboxylate
  • Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Uniqueness

Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s binding affinity and selectivity towards molecular targets, making it a valuable compound in medicinal chemistry and drug design.

Properties

IUPAC Name

benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c13-10-6-14(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZVNQCDCZKURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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